molecular formula C19H17N3O4 B10985753 N-[3-(acetylamino)phenyl]-4-hydroxy-7-methoxyquinoline-3-carboxamide

N-[3-(acetylamino)phenyl]-4-hydroxy-7-methoxyquinoline-3-carboxamide

Cat. No.: B10985753
M. Wt: 351.4 g/mol
InChI Key: DXBZWQWPAUPYPW-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-4-hydroxy-7-methoxyquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-4-hydroxy-7-methoxyquinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Functional Group Modifications: Introduction of the acetylamino group and the methoxy group can be done through electrophilic aromatic substitution reactions.

    Coupling Reactions: The final step involves coupling the modified quinoline with the appropriate carboxamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-4-hydroxy-7-methoxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinoline ketones.

    Reduction: Formation of quinoline amines.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-4-hydroxy-7-methoxyquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-4-hydroxy-7-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-4-hydroxyquinoline-3-carboxamide
  • N-[3-(acetylamino)phenyl]-4-hydroxyquinoline-3-carboxamide

Uniqueness

N-[3-(acetylamino)phenyl]-4-hydroxy-7-methoxyquinoline-3-carboxamide is unique due to the presence of both the methoxy and acetylamino groups, which can significantly influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, while the acetylamino group can improve its binding affinity to biological targets.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-7-methoxy-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C19H17N3O4/c1-11(23)21-12-4-3-5-13(8-12)22-19(25)16-10-20-17-9-14(26-2)6-7-15(17)18(16)24/h3-10H,1-2H3,(H,20,24)(H,21,23)(H,22,25)

InChI Key

DXBZWQWPAUPYPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC(=C3)OC

Origin of Product

United States

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